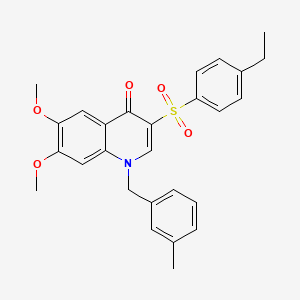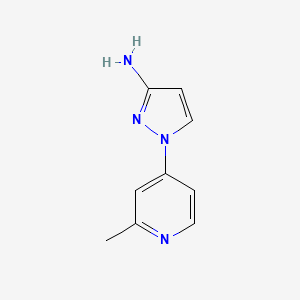
1-(2-Methylpyridin-4-yl)pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-Methylpyridin-4-yl)pyrazol-3-amine is a derivative of the pyrazole class, which is known for its biological activity, particularly as σ(1) receptor antagonists. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, and it is often functionalized to enhance its pharmacological properties. The presence of a 2-methylpyridin-4-yl group suggests potential for interaction with biological targets and could influence the compound's physical and chemical properties .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a [3+2] cycloaddition reaction can be used to synthesize functionalized pyrazolo[1,5-a]pyridines, which is a related structure to the compound . This method involves the reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions at room temperature. Although the exact synthesis of 1-(2-Methylpyridin-4-yl)pyrazol-3-amine is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. The nature of substituents on the pyrazole ring, such as the 2-methylpyridin-4-yl group, can significantly affect the compound's binding affinity and selectivity towards biological receptors. For example, the presence of a basic amine group has been shown to be necessary for activity against σ(1) receptors, and the spacer length between the amino and pyrazole groups is also important for selectivity .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions with amines. For example, reactions with primary and secondary amines can yield substituted pyrazolone derivatives, while reactions with tertiary amines can produce adducts . These reactions can be influenced by factors such as the solvent used and the presence of light. The reactivity of the pyrazole ring allows for the synthesis of a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, which in turn can affect the compound's pharmacokinetics and pharmacodynamics. For example, the polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea exhibit different intermolecular hydrogen bonding patterns, which could influence their physical properties . Although the specific properties of 1-(2-Methylpyridin-4-yl)pyrazol-3-amine are not provided, similar analyses on related compounds can offer insights into its behavior.
科学的研究の応用
Structural Analysis and Characterization
1-(2-Methylpyridin-4-yl)pyrazol-3-amine and its derivatives are extensively used in structural analysis and characterization. The compound's polymorphic forms exhibit distinctly different intermolecular hydrogen bonding patterns, as observed in the crystal and molecular structures of various derived 2-aminothiazoles. These structures demonstrate complex hydrogen bonding and π⋯π stacked layered structures, contributing significantly to the field of chemical crystallography (Böck et al., 2020). Additionally, the synthesis and structural elucidation of pyrazole derivatives, as well as their armed counterparts, have been vital in understanding the geometric parameters and the origin of biological activities against specific diseases (Titi et al., 2020).
Coordination Chemistry
The coordination chemistry of derivatives of 1-(2-Methylpyridin-4-yl)pyrazol-3-amine has been explored for various applications, such as in the development of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions. These studies highlight the compound's versatile nature and potential in synthesizing materials with unique properties (Halcrow, 2005).
Antibacterial and Antimicrobial Activities
Research has demonstrated the antimicrobial potential of Schiff base derivatives of 1-(2-Methylpyridin-4-yl)pyrazol-3-amine, highlighting its significance in the development of new antimicrobial agents. The synthesis, characterization, and screening of these derivatives against various microbes emphasize the compound's relevance in medicinal chemistry and drug development (Vora et al., 2009).
Corrosion Inhibition
The compound and its derivatives have been studied for their inhibitive action towards the corrosion of metals in acidic media. These studies are crucial in industrial applications where corrosion resistance is of paramount importance. The findings suggest that the compound can be an efficient inhibitor, with the efficiency increasing with the concentration of the inhibitor (Chetouani et al., 2005).
Chemical Reactivity and Synthesis
The reactivity of 1-(2-Methylpyridin-4-yl)pyrazol-3-amine derivatives under various conditions has been a subject of research, leading to the synthesis of new compounds with potential pharmacological action. These investigations provide insights into the compound's chemical behavior and its applications in synthesizing biologically active molecules (Mironovich & Shcherbinin, 2014).
特性
IUPAC Name |
1-(2-methylpyridin-4-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-6-8(2-4-11-7)13-5-3-9(10)12-13/h2-6H,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWFRWDXWQDORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2C=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpyridin-4-yl)pyrazol-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

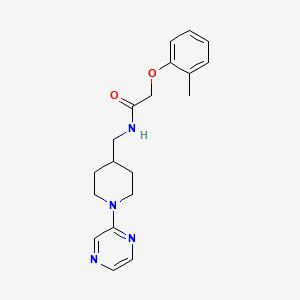
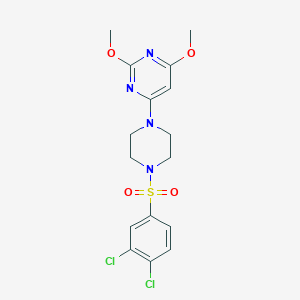
![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)

![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2508323.png)
![1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol](/img/structure/B2508325.png)
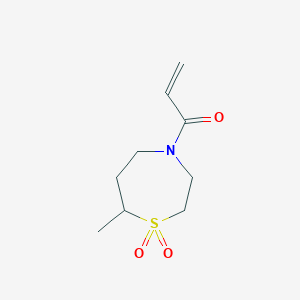
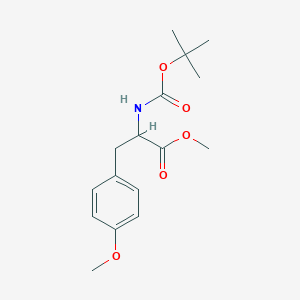
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2508329.png)
![2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508330.png)
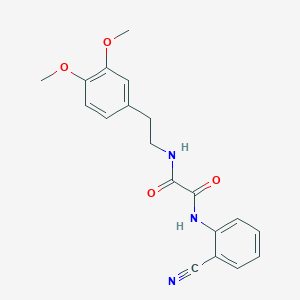
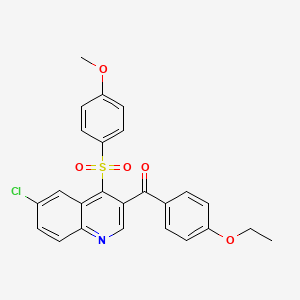
![2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2508333.png)
